molecular formula C5H5NO5S B181429 4,6-Dihydroxypyridine-3-sulfonic acid CAS No. 163137-36-8

4,6-Dihydroxypyridine-3-sulfonic acid

Cat. No. B181429
M. Wt: 191.16 g/mol
InChI Key: BLGVTZLMMGSBRG-UHFFFAOYSA-N
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Description

4,6-Dihydroxypyridine-3-sulfonic acid is a chemical compound with the molecular formula C5H5NO5S . It is also known by other names such as 4-Hydroxy-6-oxo-1,6-dihydropyridine-3-sulfonic acid .


Molecular Structure Analysis

The molecular structure of 4,6-Dihydroxypyridine-3-sulfonic acid consists of a pyridine ring with two hydroxyl groups and a sulfonic acid group attached . The InChI code for the compound is 1S/C5H5NO5S/c7-4-1-2-6-3-5(4)11(8,9)10/h1-3H,(H,6,7)(H,8,9,10) .


Physical And Chemical Properties Analysis

4,6-Dihydroxypyridine-3-sulfonic acid is a solid compound with a molecular weight of 175.16 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the search results.

Scientific Research Applications

Antioxidant Activity Analysis

4,6-Dihydroxypyridine-3-sulfonic acid may play a role in antioxidant activity analysis, contributing to the study of antioxidants in various fields including food engineering, medicine, and pharmacy. Critical methods for determining antioxidant activity involve tests based on hydrogen atom transfer (e.g., ORAC, HORAC, TRAP, TOSC) and electron transfer (e.g., CUPRAC, FRAP), among others. These assays, crucial for analyzing the antioxidant capacity of samples, depend on spectrophotometry to monitor characteristic color changes or solution discoloration, reflecting the kinetics or equilibrium state of antioxidant reactions (Munteanu & Apetrei, 2021).

Environmental Impact and Microbial Degradation

Research on the metabolism of sulfonic acids and their derivatives by sulfate-reducing bacteria highlights the ecological significance of sulfonic acids in anaerobic respiratory growth. Studies on Desulfovibrio desulfuricans and its ability to utilize sulfonic acids as terminal electron acceptors shed light on their potential role in the sulfur cycle, suggesting that sulfonate reduction might be a significant process in environmental sulfur dynamics (Lie, Leadbetter, & Leadbetter, 1998). Additionally, microbial degradation of polyfluoroalkyl chemicals, which can lead to the formation of perfluoroalkyl carboxylic and sulfonic acids, is a critical area of study for understanding the environmental fate and toxic profiles of these persistent substances (Liu & Mejia Avendaño, 2013).

Electrolytes for Metal Surface Treatment

Sulfamic acid, closely related to sulfonic acids, is highlighted as an environmentally friendly electrolyte for acid cleaning and corrosion inhibition. This application stresses the importance of sulfonic acids and their derivatives in industrial processes, particularly in the cleaning of metallic surfaces and the use of organic compounds as corrosion inhibitors in such electrolytes (Verma & Quraishi, 2022).

Future Directions

While specific future directions for 4,6-Dihydroxypyridine-3-sulfonic acid are not mentioned in the search results, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. There is a need for a single robust method allowing the selective introduction of multiple functional groups .

properties

IUPAC Name

4-hydroxy-6-oxo-1H-pyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO5S/c7-3-1-5(8)6-2-4(3)12(9,10)11/h1-2H,(H2,6,7,8)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGVTZLMMGSBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dihydroxypyridine-3-sulfonic acid

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